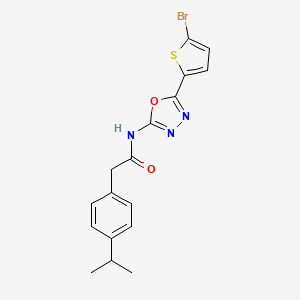

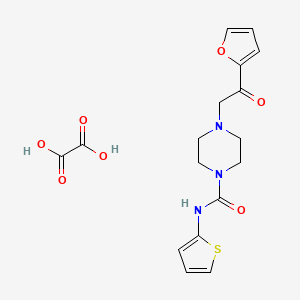

![molecular formula C17H16N2O4S B2386199 5-苯并[1,3]二氧杂环-5-基-1-甲磺酰-3-苯基-4,5-二氢-1H-吡唑 CAS No. 511237-87-9](/img/structure/B2386199.png)

5-苯并[1,3]二氧杂环-5-基-1-甲磺酰-3-苯基-4,5-二氢-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole” is a heterocyclic compound . It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .

Synthesis Analysis

This compound was prepared using chalcones . The compound produced was subjected to different spectroscopical analyses like IR, 1H-NMR, 13C-NMR, and mass spectra for characterization .Molecular Structure Analysis

The molecular structure of this compound was determined using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies .Chemical Reactions Analysis

The compound was subjected to cytotoxicity activity testing by MTT assay using the MCF-7 cell line . It was also subjected to cell cycle analysis by Flow cytometry .科学研究应用

Anticancer Properties

The compound has shown promise in the field of oncology. Researchers have synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. For instance:

- A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells.

Antitubulin Activity

The indole nucleus, a privileged structural motif, is found in various molecules with diverse biological activities. In the context of antitumor agents, microtubules and tubulin are key targets. Compounds that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure have potential as anticancer agents. Researchers have explored indole-based compounds, including those derived from the 1-benzo[1,3]dioxol-5-yl-indole scaffold, for their antitubulin properties . Further optimization of these derivatives may lead to more potent analogs.

Cell Cycle Arrest and Apoptosis

Compound 3-N-2-methylquinoline 20, derived from the 1-benzo[1,3]dioxol-5-yl-indole series, induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells . Understanding the mechanistic details of such effects is crucial for developing targeted therapies.

Other Potential Applications

While anticancer properties dominate the research landscape, further investigations may reveal additional applications. For instance, the compound’s interactions with other cellular components, enzymatic pathways, or receptors could lead to novel therapeutic avenues.

作用机制

The compound has shown cytotoxicity effect and also has the ability to cause arrest of cells in the cell cycle at the G2/M phase of the MCF-7 . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

安全和危害

The compound may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection devices, and respiratory protection devices . It should be handled in a well-ventilated area to avoid inhalation of its vapors .

属性

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPVPLHDJMIMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

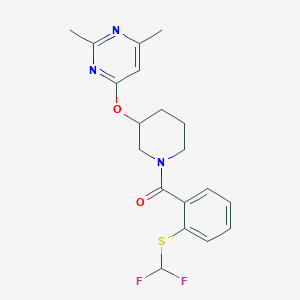

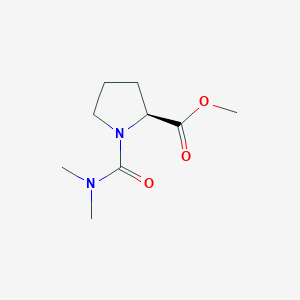

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)

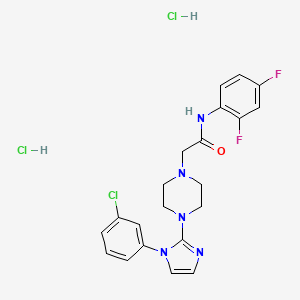

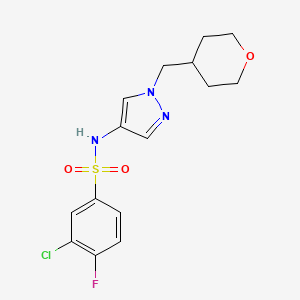

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)

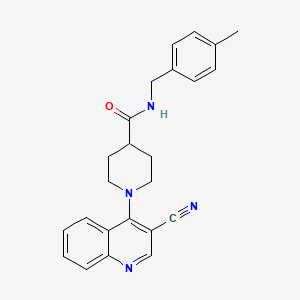

![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)

![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)